1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyl groups, each substituted with two methoxy groups, attached to a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine typically involves the reaction of 3,4-dimethoxybenzyl chloride and 2,5-dimethoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, industrial-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form corresponding methyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its methoxy and benzyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also influence cellular signaling pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxy-benzyl)-piperazine
- 1-(2,5-Dimethoxy-benzyl)-piperazine
- 1-(3,4-Dimethoxy-phenyl)-piperazine
- 1-(2,5-Dimethoxy-phenyl)-piperazine
Uniqueness
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is unique due to the presence of two distinct benzyl groups, each substituted with methoxy groups, attached to the piperazine ring. This structural feature imparts unique chemical and biological properties to the compound, distinguishing it from other similar piperazine derivatives.
Properties
Molecular Formula |
C22H30N2O4 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O4/c1-25-19-6-8-20(26-2)18(14-19)16-24-11-9-23(10-12-24)15-17-5-7-21(27-3)22(13-17)28-4/h5-8,13-14H,9-12,15-16H2,1-4H3 |
InChI Key |
SCZWTYXUFMVFNI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.